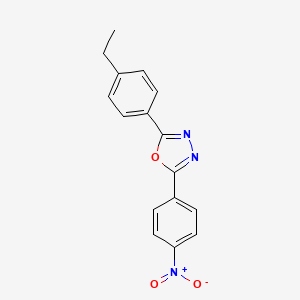
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAPIN1 inhibitor, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has the ability to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the inhibition of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide protein, which is overexpressed in many cancer cells. N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide is involved in the regulation of cell growth and survival, and its overexpression has been linked to cancer progression. By inhibiting N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been shown to have minimal toxicity in normal cells, indicating its potential as a targeted therapy for cancer. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor. One direction is to investigate its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the synthesis method to increase the yield of the compound.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising targeted therapy for cancer. Further research is needed to optimize the synthesis method and investigate its potential in combination therapy and treating other types of cancer.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the reaction of 3-chloro-2-methylphenyl isocyanate and 4-isopropylphenylacrylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The yield of this reaction is approximately 40%.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-10-7-15(8-11-16)9-12-19(22)21-18-6-4-5-17(20)14(18)3/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDRLQLSJQTPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)


![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)
